
2-Chloro-5-(difluoromethoxy)benzyl bromide
Descripción general
Descripción
“2-Chloro-5-(difluoromethoxy)benzyl bromide” is a heterocyclic organic compound with the molecular formula C8H5BrClF2O . It is a highly reactive molecule that has been used in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(bromomethyl)-1-chloro-4-(difluoromethoxy)benzene . The InChI code is 1S/C8H6BrClF2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 . The molecular weight of the compound is 271.49 .Physical And Chemical Properties Analysis
The compound is a liquid at ambient temperature . The storage temperature is ambient temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis :
- Krapcho et al. (1997) demonstrated the use of difluoro or chloro fluoro-substituted benzyl bromides in the synthesis of dihalobenzyl substituted heterocyclic esters, which are crucial intermediates in the production of heterocyclic quinones (Krapcho, Gallagher, Hammach, Ellis, Menta, & Oliva, 1997).
- In a study by Kim and Shreeve (2004), ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions involving benzyl bromide, showcasing its role in C-C bond formation reactions (Kim & Shreeve, 2004).
Material Science and Inorganic Chemistry :
- Peppe et al. (2001) researched the preparation and properties of organoindium compounds, where bromomethyl-dibromo-indium(III) reacted with benzyl sulfide to produce compounds with potential applications in material science (Peppe, Nobrega, Hernandes, Longo, & Tuck, 2001).
Biochemistry and Pharmacology :
- A study by Dekant, Lash, and Anders (1987) on the bioactivation of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine used benzyl bromide to trap metabolites, providing insights into the cytotoxic effects of certain compounds (Dekant, Lash, & Anders, 1987).
Pharmaceutical Chemistry :
- The synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a potential antitumor agent, involved the use of benzyl bromide, highlighting its role in the development of new pharmaceuticals (Yamashita, Matsumoto, Kobayashi, Noguchi, Yasumoto, & Ueda, 1989).
Organometallic Chemistry :
- Roe and Massey (1970) described the generation of tetrafluorobenzyne in the presence of transition metal complexes, a process crucial for the formation of perfluorophenyl derivatives of the elements (Roe & Massey, 1970).
Safety And Hazards
The compound is classified as a corrosive liquid, acidic, organic, N.O.S . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-chloro-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCSHYHRPBCBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-chloro-4-(difluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
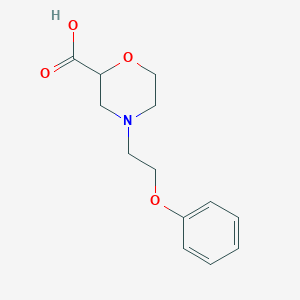
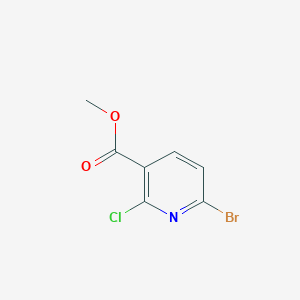
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)
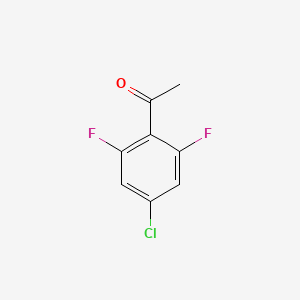



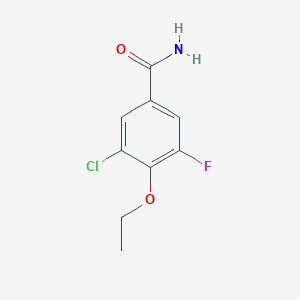

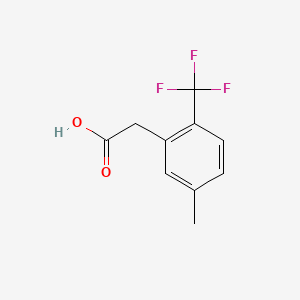


![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)